![molecular formula C20H15BrFN3O2 B3226112 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one CAS No. 1251677-21-0](/img/structure/B3226112.png)
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and heteroatoms. The bromophenyl and oxadiazole groups would contribute to the compound’s planarity, while the propyl group would add some steric bulk .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The oxadiazole ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of multiple aromatic rings would likely make the compound relatively non-polar and lipophilic. The bromine and fluorine atoms could potentially form halogen bonds, influencing the compound’s solubility and reactivity .Scientific Research Applications
Natural Product Synthesis
Chromenones and their subclass, coumarins, are oxygen-containing aromatic heterocycles. Phenylcoumarins, a special structural group of coumarins, are found in nature as a subclass of flavonoids. These compounds have been studied for their medicinal chemistry applications and metabolism studies. In natural product synthesis, 3-phenylcoumarin derivatives serve as excellent starting materials for more complex natural products. The compound’s bromine substituent at position 3 can be modified through various reactions, such as Suzuki cross coupling, borylation, or catalytic C-N cross-coupling. Additionally, the acetoxy group at position 7 can be deprotected into a hydroxyl group, allowing further modifications .
Antitumor and Anti-Inflammatory Properties
The compound’s isoxazol-5(4H)-one derivatives have demonstrated antagonistic anti-androgen activity on human prostate tumor LNCaP cells. These derivatives also exhibit antitumor, anti-inflammatory, antiviral, and analgesic properties. Docking studies suggest that the synthesized compound holds promise for regulating inflammatory diseases .
Neurotoxic Potential
A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), has been investigated for its neurotoxic effects. Although the study showed a dose-dependent increase in malondialdehyde (MDA) concentration (a marker of oxidative stress), the significance of this effect remains inconclusive. Further research is needed to understand its impact on acetylcholinesterase (AChE) activity and behavioral parameters .
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s intended to be a drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials. If it’s intended for use in materials science, future research could involve studying its physical properties and how they can be exploited .
properties
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2/c1-2-9-25-11-16(18(26)15-10-14(22)7-8-17(15)25)20-23-19(24-27-20)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPJYRGHJFPRLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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